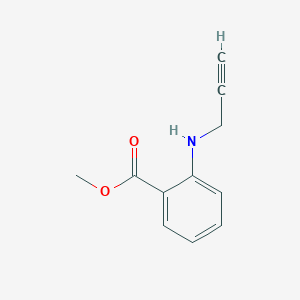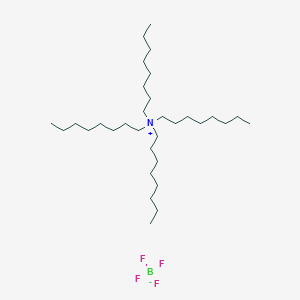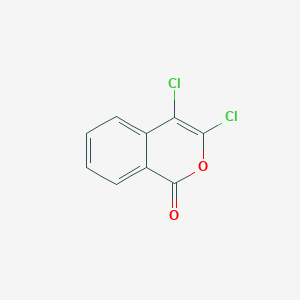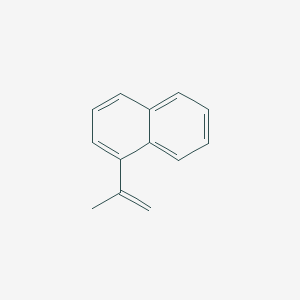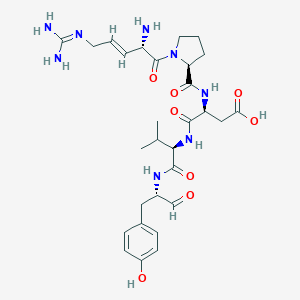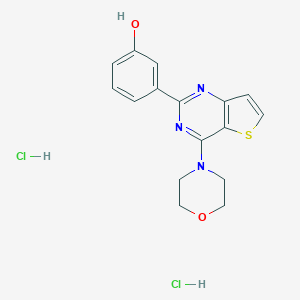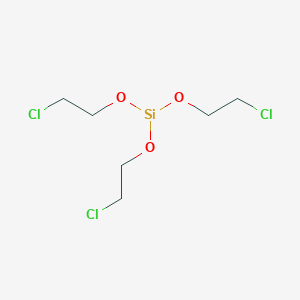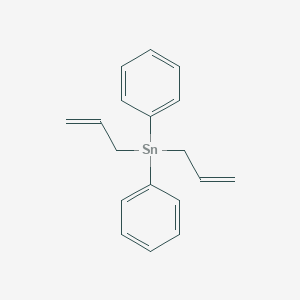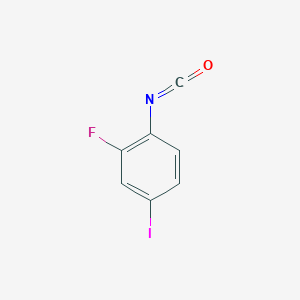
IL-1R Antagonist
Descripción general
Descripción
IL-1R antagonist (IL-1Ra) is a peptide mimic of the myeloid differentiation primary response gene 88 (MyD88) that changes the interaction of MyD88 and IL-1 receptor type I (IL-1RI) . It plays a key role in the initiation and regulation of inflammatory responses to both infectious and sterile triggers . The biological activity of pro-inflammatory IL-1 family cytokines is controlled at the level of their production and maturation, as well as by natural receptor antagonists and regulators belonging to the IL-1 cytokine family .
Synthesis Analysis
IL-1Ra exists as three well-characterized isoforms. The 17-kDa secretory IL-1Ra (sIL-1Ra) and 18-kDa intracellular IL-1Ra (icIL-1RaI) arise by alternative transcription of the same IL-1Ra gene . A third, lower molecular mass form (approximately 16 kDa) was detected by immunoblot within .Molecular Structure Analysis
IL-1Ra exists in two well-characterized forms, 17-kDa secretory IL-1Ra (sIL-1Ra) and 18-kDa intracellular IL-1Ra (icIL-1Ra), that arise by alternative transcription of the same IL-1Ra gene . A third, lower molecular mass form (approximately 16 kDa) was also detected .Chemical Reactions Analysis
IL-1Ra plays a key role in the initiation and regulation of inflammatory responses to both infectious and sterile triggers . It inhibits IL-1β-activated phosphorylation of p38 MAP kinase, a process specifically mediated by disruption of IL-1RI/MyD88 .Physical And Chemical Properties Analysis
IL-1Ra has a molecular formula of C18H26N2O2 and a molecular weight of 302.4 g/mol . It is a peptide mimic of the myeloid differentiation primary response gene 88 (MyD88) that changes the interaction of MyD88 and IL-1 receptor type I (IL-1RI) .Aplicaciones Científicas De Investigación
1. Diabetes and Metabolic Disorders
IL-1R antagonist (IL-1Ra) has been associated with type 2 diabetes. A study found that individuals who will develop type 2 diabetes exhibit a complex immune activation, including upregulation of the anti-inflammatory cytokine IL-1Ra. This suggests that IL-1Ra could play a role in the pathogenesis or management of type 2 diabetes (Herder et al., 2009).
2. Stroke and Neuroprotection
IL-1Ra has shown promise in stroke models. A systematic review and meta-analysis found that IL-1Ra reduced infarct volume in animal models of ischemic stroke, suggesting its potential as a therapy for stroke (McCann et al., 2016).
3. Inflammatory Diseases
IL-1Ra's role in managing various inflammatory diseases has been extensively studied. It has been found to be effective in conditions like rheumatoid arthritis, gout, and other inflammatory disorders, suggesting its broader application in inflammatory diseases (Dinarello, 2012).
4. Neurological Disorders
IL-1Ra has been investigated for its effects in neurological conditions such as seizures. Research shows that IL-1Ra can exert potent anticonvulsant effects, indicating its potential use in treating seizure-related disorders (Vezzani et al., 2000).
5. Obesity and Insulin Resistance
The role of IL-1Ra in obesity and insulin resistance has been explored. It was found that IL-1Ra is upregulated during diet-induced obesity and regulates insulin sensitivity in rodents, suggesting a potential role in metabolic syndromes (Somm et al., 2006).
6. Development of IL-1Ra-based Therapies
Efforts to develop enhanced IL-1Ra variants with improved therapeutic efficacy have been undertaken. Studies have shown the possibility of generating IL-1Ra mutants with enhanced antagonistic activity, which could lead to more effective treatments for conditions where IL-1 plays a pathogenic role (Dahlén et al., 2008).
7. Traumatic Brain Injury
IL-1Ra has been studied in the context of traumatic brain injury (TBI). A phase II randomized control trial indicated that IL-1Ra is safe and can modulate the neuroinflammatory response in TBI, showing potential as a treatment option (Helmy et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the IL-1R Antagonist (IL-1Ra) is the Interleukin-1 receptor (IL-1R) which is expressed by most immune and nonimmune cells . IL-1R plays a crucial role in mediating the broad proinflammatory impact of IL-1 .
Mode of Action
IL-1Ra functions as an inhibitor that competes with both cytokines IL-1α and IL-1β for binding to the IL-1R . By blocking this interaction, IL-1Ra prevents these cytokines from transmitting their pro-inflammatory signals . This blockade halts the downstream signaling pathways that would normally result in the production of other inflammatory cytokines, adhesion molecules, and enzymes that degrade tissues .
Biochemical Pathways
The this compound influences the IL-1 signaling pathway . IL-1 signaling is crucial during both the priming and effector phases of immune reactions . The fine-tuning of IL-1 signaling hinges upon two distinct receptor types; the functional IL-1 receptor (IL-1R) 1 and the decoy IL-1R2 . A dysregulation in the balance between pro- and anti-inflammatory components of the IL-1 system may lead to the development of chronic inflammatory pathologies in various tissues .
Pharmacokinetics
The pharmacokinetics of IL-1Ra has been studied in healthy subjects . The median time to maximum concentration (Tmax) of IL-1Ra in the three groups was between 2.75 and 4.00 h and the geometric mean elimination half-life (T1/2) for each group was 2.38, 2.22, and 3.29 h, respectively . A limitation to the successful use of il-1ra as a treatment for ra is its short (six hours) half-life in plasma .
Result of Action
The this compound has been shown to effectively reduce inflammation and its associated symptoms . It suppresses IL-1α-induced catabolism as observed by enhanced suppression of glycosaminoglycans (GAGs) and collagen loss, nitric oxide (NO) synthesis, rescue of chondrocyte metabolism, viability, and GAG biosynthesis rates .
Action Environment
The precise regulation of IL-1R signaling is indispensable for orchestrating appropriate immune responses, as unchecked IL-1 signaling has been implicated in inflammatory disorders, including Th17-mediated autoimmunity . In some tumors, IL-1 and pro-inflammatory cytokines can be up-regulated by oncogenes establishing a favorable environment for the invasiveness of tumor cells .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
IL-1R Antagonist interacts with several biomolecules, including the Interleukin-1 Receptor Type I (IL-1RI) and the Myeloid Differentiation Primary Response Gene 88 (MyD88) . It acts as a competitive inhibitor, binding to IL-1RI, thus preventing the interaction of IL-1 with its receptor . This interaction inhibits the inflammatory response typically triggered by IL-1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in controlling inflammatory responses in human and mouse skin . It also suppresses IL-1β-induced catabolism in cartilage-synovium co-culture .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to IL-1RI, preventing the formation of a signaling complex with IL-1 . This action inhibits the downstream signaling cascade, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound can suppress IL-1α-induced catabolism in cartilage-synovium co-culture . It also shows long-term effects on cellular function, such as enhanced suppression of glycosaminoglycan and collagen loss, nitric oxide synthesis, and rescue of chondrocyte metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that this compound can significantly suppress IL-1α-induced catabolism in cartilage-synovium co-culture, and these effects are enhanced with increased dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as IRAK and MyD88, which are part of the IL-1 signaling pathway . It also affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be secreted by various cell types, including monocytes, macrophages, and neutrophils . The distribution of this compound is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is primarily located within the cytoplasmic compartment of the cell . This subcellular localization affects its activity and function, as it allows the this compound to effectively compete with IL-1 for binding to the IL-1 receptor, thereby inhibiting IL-1 signaling .
Propiedades
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWUUAFHBCGE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of an IL-1R antagonist?
A1: IL-1R antagonists are competitive inhibitors that bind to the interleukin-1 receptor type 1 (IL-1R1), preventing the binding of IL-1α and IL-1β. [, , , ] This blockade of IL-1 signaling disrupts the downstream inflammatory cascade, ultimately reducing the production of pro-inflammatory cytokines, chemokines, and other mediators. [, , , , , , , , , , , , ]
Q2: What cell types are most affected by this compound treatment?
A2: Research suggests that IL-1R antagonists exert their effects on a variety of immune cells, including T cells, B cells, macrophages, dendritic cells, and neutrophils. [, , , , , , , , , ] Furthermore, they can modulate the function of non-immune cells like synoviocytes and epithelial cells, particularly in the context of inflammation. [, , , ]
Q3: How does this compound treatment affect T helper cell responses?
A3: this compound treatment has been shown to modulate the balance between Th17 and regulatory T cells (Tregs). Studies indicate that blocking IL-1 signaling can suppress Th17 cell differentiation and function, while promoting the induction and stability of Tregs. [, , , ] This shift in T cell balance contributes to the overall anti-inflammatory effects of IL-1R antagonists.
Q4: Can IL-1R antagonists influence myeloid-derived suppressor cell (MDSC) activity?
A4: Yes, research indicates that IL-1R antagonists can limit the accumulation and suppressive activity of MDSCs, particularly in the tumor microenvironment. [, ] This effect is thought to be mediated, at least in part, by reducing the inflammatory signals that drive MDSC expansion and activation.
Q5: Does blocking IL-1 signaling with an this compound always lead to beneficial outcomes?
A5: While IL-1R antagonists demonstrate therapeutic potential in various inflammatory conditions, their use can also present challenges. For instance, IL-1 signaling plays a crucial role in host defense against infections. [, , ] Consequently, blocking IL-1R could potentially increase the risk of infection. [, ]
Q6: What is the molecular formula and weight of a commonly used this compound, Anakinra?
A6: Anakinra, the recombinant, non-glycosylated form of the naturally occurring human interleukin-1 receptor antagonist protein, has a molecular weight of approximately 17 kDa. Detailed structural information, including molecular formula and spectroscopic data, can be found in the manufacturer's documentation and relevant pharmaceutical databases. [Please consult reputable sources like PubChem, DrugBank, etc. for this specific information.]
Q7: Are there strategies to improve the stability and bioavailability of IL-1R antagonists?
A7: Researchers are actively exploring various strategies to enhance the stability and bioavailability of IL-1R antagonists. These include developing novel formulations like chimeric IL-1Ra proteins [], exploring alternative delivery routes [], and optimizing existing formulations to improve pharmacokinetic properties.
Q8: What experimental models have been used to investigate the efficacy of IL-1R antagonists?
A8: A wide range of in vitro and in vivo models have been employed to study the efficacy of IL-1R antagonists. These include:* Cell-based assays: Examining the effects of IL-1R antagonists on cytokine production, cell signaling, and gene expression in various cell types, including macrophages, dendritic cells, T cells, and epithelial cells. [, , , , , , , , , , ]* Animal models: Assessing the therapeutic potential of IL-1R antagonists in preclinical models of inflammatory diseases such as arthritis, colitis, and experimental autoimmune encephalomyelitis (EAE), as well as in models of cancer. [, , , , , , , , ]* Clinical trials: Evaluating the safety and efficacy of IL-1R antagonists in human patients with various inflammatory and autoimmune diseases. [, ]
Q9: What are some areas of ongoing research and potential future directions for IL-1R antagonists?
A9: The field of this compound research continues to evolve, with ongoing efforts focusing on several key areas:
- Understanding resistance mechanisms: Identifying factors that contribute to the development of resistance to this compound therapy and exploring strategies to overcome resistance. [, ]
- Developing novel IL-1R antagonists: Designing and synthesizing new IL-1R antagonists with improved potency, selectivity, pharmacokinetic properties, and safety profiles. [, ]
- Exploring combination therapies: Investigating the therapeutic potential of IL-1R antagonists in combination with other anti-inflammatory or immunomodulatory agents to enhance efficacy and minimize adverse effects. [, ]
- Identifying biomarkers of response: Discovering and validating biomarkers that can predict treatment response, monitor disease activity, and identify patients who are most likely to benefit from this compound therapy. []
- Expanding therapeutic applications: Evaluating the potential of IL-1R antagonists for the treatment of a wider range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

